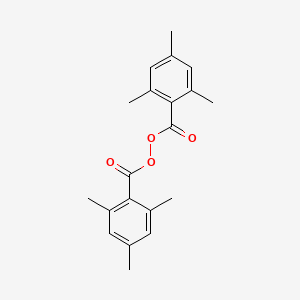
Bis(2,4,6-trimethylbenzoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trimethylbenzoyl) peroxide is an organic peroxide compound widely used as a photoinitiator in various polymerization processes. It is known for its ability to generate free radicals upon exposure to light, which initiates the polymerization of monomers into polymers. This compound is particularly valued in the fields of coatings, adhesives, and 3D printing due to its efficiency and effectiveness in initiating polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylbenzoyl) peroxide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Preparation of 2,4,6-trimethylbenzoyl chloride: This is achieved by reacting 2,4,6-trimethylbenzoic acid with thionyl chloride.
Formation of this compound: The 2,4,6-trimethylbenzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters to optimize the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4,6-trimethylbenzoyl) peroxide primarily undergoes homolytic cleavage upon exposure to light, resulting in the formation of free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The free radicals generated can oxidize other compounds, leading to the formation of new products.
Polymerization: The primary application of this compound is in initiating the polymerization of monomers into polymers.
Substitution: In some cases, the free radicals can also participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include hydrogen peroxide, bases like sodium hydroxide, and various monomers for polymerization. The reactions are typically carried out under controlled light exposure to ensure efficient generation of free radicals.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific application. In polymerization reactions, the primary products are polymers, while in oxidation reactions, various oxidized organic compounds are formed.
Aplicaciones Científicas De Investigación
Bis(2,4,6-trimethylbenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and copolymers, enabling the development of new materials with specific properties.
Biology: In biological research, it is used to study the effects of free radicals on biological systems and to develop new biomaterials.
Medicine: The compound is used in the development of drug delivery systems and medical devices that require controlled polymerization.
Industry: In industrial applications, this compound is used in coatings, adhesives, and 3D printing to produce high-performance materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of bis(2,4,6-trimethylbenzoyl) peroxide involves the absorption of light, leading to homolytic cleavage of the peroxide bond and the generation of free radicals. These free radicals then initiate polymerization reactions by attacking monomers and forming polymer chains. The molecular targets and pathways involved include the specific monomers being polymerized and the resulting polymer structures.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis(2,4,6-trimethylbenzoyl) peroxide include:
Benzoyl peroxide: Another widely used photoinitiator with similar applications in polymerization.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A compound with similar photoinitiating properties but different chemical structure.
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Another photoinitiator with similar applications but different reactivity and properties.
Uniqueness
This compound is unique due to its high efficiency in generating free radicals and its ability to initiate polymerization reactions under mild conditions. Its specific structure allows for efficient absorption of light and homolytic cleavage, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C20H22O4 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(2,4,6-trimethylbenzoyl) 2,4,6-trimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)17(14(4)8-11)19(21)23-24-20(22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clave InChI |
WMYYEDWIQKSYET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)OOC(=O)C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















